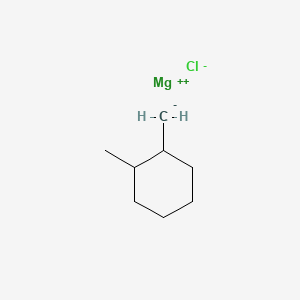
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is an organometallic compound that features a magnesium atom bonded to a chloride ion and a 2-methylcyclohexylmethanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium chloride (2-methylcyclohexyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclohexylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of magnesium chloride (2-methylcyclohexyl)methanide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chloride (2-methylcyclohexyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Magnesium chloride (2-methylcyclohexyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of magnesium chloride (2-methylcyclohexyl)methanide involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride (2-methylphenyl)methanide (1/1/1): Similar in structure but with a phenyl group instead of a cyclohexyl group.
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1): Contains a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
Magnesium chloride (2-methylcyclohexyl)methanide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its cyclohexyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
651304-10-8 |
|---|---|
Molekularformel |
C8H15ClMg |
Molekulargewicht |
170.96 g/mol |
IUPAC-Name |
magnesium;1-methanidyl-2-methylcyclohexane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h7-8H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LICXRWUNBZJVGF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCCCC1[CH2-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


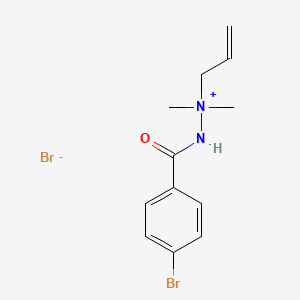
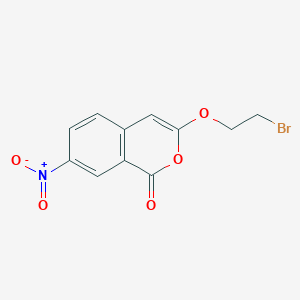
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
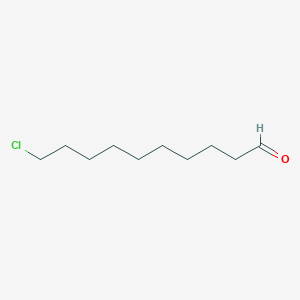
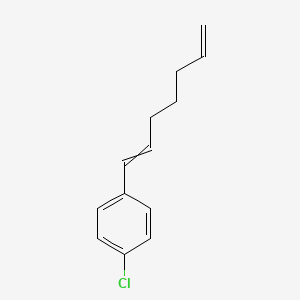
![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
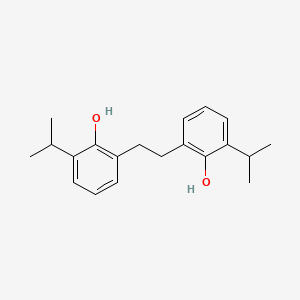
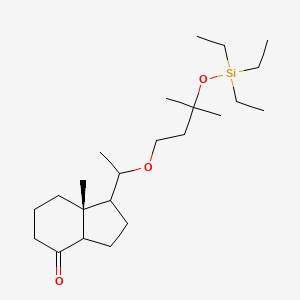
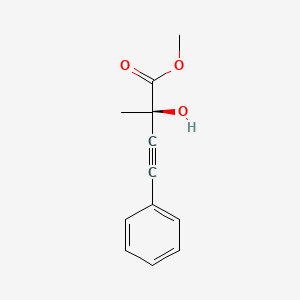
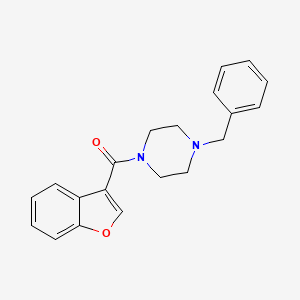
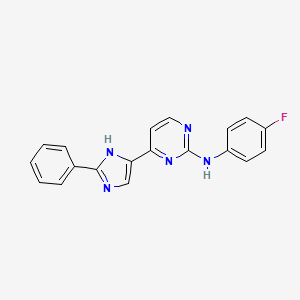
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
